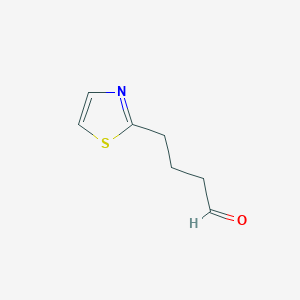
4-(Thiazol-2-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiazol-2-yl)butanal is an organic compound that features a thiazole ring attached to a butanal group. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiazol-2-yl)butanal typically involves the formation of the thiazole ring followed by the attachment of the butanal group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Thiazol-2-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 4-(Thiazol-2-yl)butanoic acid.
Reduction: 4-(Thiazol-2-yl)butanol.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-(Thiazol-2-yl)butanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its role in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Thiazol-2-yl)butanal largely depends on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, thiazole derivatives have been shown to inhibit enzymes like topoisomerase, leading to DNA damage and cell death in cancer cells .
Comparación Con Compuestos Similares
Thiazole: The parent compound with a simple thiazole ring.
Benzothiazole: Contains a fused benzene ring with the thiazole ring.
Thiazolidine: A saturated analog of thiazole with a five-membered ring containing sulfur and nitrogen.
Uniqueness: 4-(Thiazol-2-yl)butanal is unique due to the presence of both the thiazole ring and the butanal group, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H9NOS |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
4-(1,3-thiazol-2-yl)butanal |
InChI |
InChI=1S/C7H9NOS/c9-5-2-1-3-7-8-4-6-10-7/h4-6H,1-3H2 |
Clave InChI |
GYDFKRNEFKQYLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


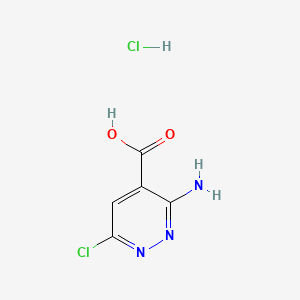
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
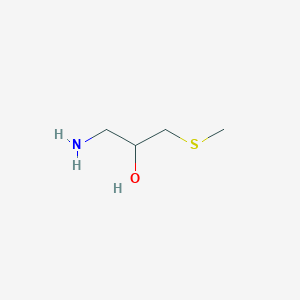

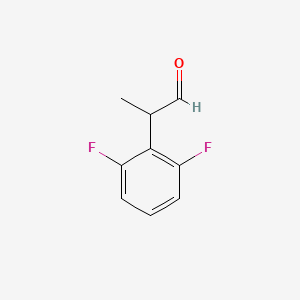

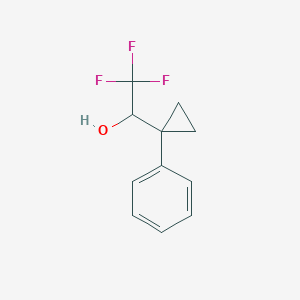
![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
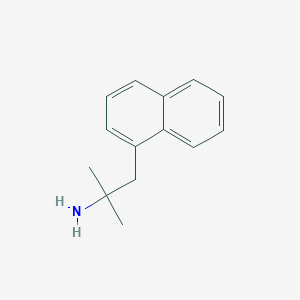
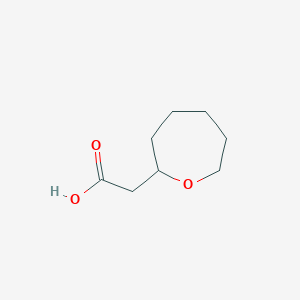

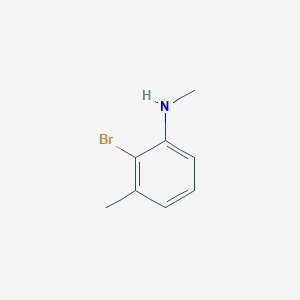
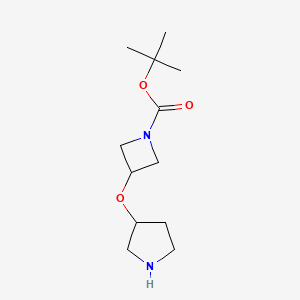
![1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13592912.png)
